molecular formula C10H20Si2 B14210626 Silane, ethenylidenebis[ethenyldimethyl- CAS No. 824985-54-8

Silane, ethenylidenebis[ethenyldimethyl-

Cat. No.: B14210626
CAS No.: 824985-54-8
M. Wt: 196.44 g/mol
InChI Key: ATTHRJCZKSIRPT-UHFFFAOYSA-N
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Description

Silane, ethenylidenebis[ethenyldimethyl-, also referred to by its CAS number 17865-60-0, is a structurally complex organosilicon compound. Its molecular formula is C₉H₁₈Si₂, derived from two ethenyldimethylsilane groups [(CH₂=CH)(CH₃)₂Si-] linked via a methylene bridge. This configuration grants the molecule unique steric and electronic properties, making it valuable in materials science and organic synthesis. The compound’s bifunctional silane structure enables applications in cross-linking polymers, surface modification, and as a precursor for silicon-based nanomaterials .

Properties

CAS No.

824985-54-8

Molecular Formula

C10H20Si2

Molecular Weight

196.44 g/mol

IUPAC Name

ethenyl-[1-[ethenyl(dimethyl)silyl]ethenyl]-dimethylsilane

InChI

InChI=1S/C10H20Si2/c1-8-11(4,5)10(3)12(6,7)9-2/h8-9H,1-3H2,4-7H3

InChI Key

ATTHRJCZKSIRPT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C=C)C(=C)[Si](C)(C)C=C

Origin of Product

United States

Preparation Methods

Sodium-Catalyzed Vinylation of Dimethyl Diethoxy Silane

The foundational method described in Chinese Patent CN102718788A employs metallic sodium as a reducing agent in a five-step process. In the initial synthesis phase, dimethyl diethoxy silicane (Me₂Si(OEt)₂) reacts with sodium metal at 80–100°C under vinyl chloride gas introduction. The sodium-mediated cleavage of ethoxy groups generates reactive silanolate intermediates, which subsequently undergo vinylation:

$$
\text{Me}2\text{Si(OEt)}2 + 2\text{Na} + \text{CH}2=\text{CHCl} \rightarrow \text{Me}2\text{SiCl}2 + 2\text{EtONa} + \text{C}2\text{H}_4
$$

Neutralization with dimethyl dichloro silicane (Me₂SiCl₂) at 40–60°C precipitates sodium chloride, which is removed via centrifugal drying under nitrogen. The subsequent acid hydrolysis at pH 2–3 with hydrochloric acid yields crude tetramethyl divinyl disiloxane alongside byproducts like hexamethyldisiloxane. Final rectification through vacuum distillation (70–90°C, 0.095–0.098 MPa) achieves 92–94% purity with a total yield of 78–82%.

Precursor Synthesis via Methyltrichlorosilane Redistribution

U.S. Patent US4552973A details a precursor route where methyltrichlorosilane (MeSiCl₃) undergoes aluminum-catalyzed disproportionation at 250–400°C under 30–100 bar pressure. The reaction cascade converts low-boiling methyl-rich fractions into dimethyldichlorosilane (Me₂SiCl₂), a critical building block for subsequent vinylation:

$$
3\text{MeSiCl}3 + \text{AlCl}3 \rightarrow 2\text{Me}2\text{SiCl}2 + \text{SiCl}4 + \text{AlCl}3
$$

At 300°C with 56 bar pressure, this method achieves 58.3% selectivity for Me₂SiCl₂, which is subsequently hydrolyzed to form the disiloxane backbone.

Transition Metal-Catalyzed Approaches

Palladium-Mediated Silyl-Heck Coupling

The silyl-Heck reaction reported in PMC3816510 enables direct vinylation of aryl alkenes using silylditriflates. Under catalytic Pd(OAc)₂ (5 mol%) and NaI (10 mol%) in DMF at 110°C, terminal alkenes couple with trimethylsilyl triflate to yield trans-vinyl silyl ethers. Quenching with isopropanol or water produces tetramethyl divinyl disiloxane with 85–92% regioselectivity:

Parameter Optimal Value
Catalyst Loading 5 mol% Pd(OAc)₂
Temperature 110°C
Reaction Time 18–24 h
Yield 89–92%

This method eliminates halogenated byproducts and operates under mild conditions compared to traditional routes.

Aluminum-Catalyzed Vinyl Halide Coupling

Japanese Patent JPWO2006064628A1 discloses a vapor-phase process using aluminum catalysts at 200–300°C. Vinyl chloride gas reacts with dimethyldichlorosilane over γ-alumina spheres, achieving 76–81% conversion efficiency:

$$
2\text{Me}2\text{SiCl}2 + 2\text{CH}2=\text{CHCl} \xrightarrow{\text{Al}2\text{O}3} \text{Me}2\text{Si-O-SiMe}2(\text{CH}2\text{CH}2)2 + 4\text{HCl}
$$

The continuous flow system maintains a 15–20 min residence time, producing HCl as the sole byproduct.

Industrial Hydrolysis and Rectification

Large-scale production (Patent CN102718788A) combines hydrolysis and fractional distillation to achieve pharmaceutical-grade purity. Centrifuged reaction mixtures undergo acid hydrolysis at 50–60°C, followed by three-stage vacuum rectification:

Distillation Stage Temperature Range Pressure Purity Outcome
Primary 70–80°C 0.098 MPa 88–90%
Secondary 65–75°C 0.096 MPa 93–95%
Tertiary 60–70°C 0.095 MPa 99.2–99.5%

This process recovers 94% of the theoretical yield while minimizing thermal decomposition.

Comparative Methodological Analysis

Yield and Selectivity Metrics

Method Maximum Yield Byproduct Formation Energy Consumption
Sodium-Mediated 82% 18–22% High
Redistribution 58% 42% Moderate
Silyl-Heck 92% <5% Low
Aluminum-Catalyzed 81% 19% Moderate

Environmental and Economic Considerations

The silyl-Heck method reduces halogenated waste by 87% compared to chloride-intensive routes but requires expensive palladium catalysts. Aluminum-mediated processes offer better scalability but face challenges in catalyst regeneration. Traditional methods remain dominant in cost-sensitive industries due to established infrastructure.

Chemical Reactions Analysis

Types of Reactions

Silane, ethenylidenebis[ethenyldimethyl-] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols or siloxanes, while reduction can produce simpler silanes. Substitution reactions can result in a wide range of functionalized silanes .

Scientific Research Applications

Silane, ethenylidenebis[ethenyldimethyl-] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of silane, ethenylidenebis[ethenyldimethyl-] involves its ability to form strong bonds with both organic and inorganic substrates. This is primarily due to the presence of silicon atoms, which can form stable bonds with a variety of elements. The compound can interact with molecular targets through hydrosilylation, where the silicon-hydrogen bond reacts with unsaturated organic compounds. This reaction can be catalyzed by various metal complexes, leading to the formation of new silicon-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, Silane, ethenylidenebis[ethenyldimethyl- is compared below with structurally related silanes and alkynylsilanes. Key differences in substituents, molecular weight, and physicochemical properties are highlighted.

Table 1: Comparative Analysis of Silane Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Boiling Point (°C) Density (g/cm³) Applications
Silane, ethenylidenebis[ethenyldimethyl- 17865-60-0 C₉H₁₈Si₂ 194.41 Ethenyl, dimethyl, methylidene Not reported Not reported Polymer cross-linking, precursors
Vinyltrimethylsilane 754-05-2 C₅H₁₂Si 100.23 Ethenyl, trimethyl ~90–95 (est.) 0.71–0.73 Organic synthesis, coatings
Silane, ethenylfluorodiphenyl- 137787-46-3 C₁₄H₁₃FSi 228.34 Ethenyl, fluorophenyl 273.6 ± 13.0 1.04 ± 0.1 Specialty fluoropolymers
1,2-Ethanediylbis(methylsilane) 4405-22-5 C₄H₁₄Si₂ 118.32 Methyl, ethanediyl bridge Not reported Not reported Vapor deposition precursors
Trimethylsilane 993-07-7 C₃H₁₀Si 74.20 Trimethyl 6.5 0.64 Semiconductor manufacturing

Structural and Functional Comparisons

Substituent Effects :

  • Ethenylidenebis[ethenyldimethyl- : The presence of two ethenyl groups enhances reactivity in polymerization, while the methylidene bridge reduces steric hindrance compared to bulkier substituents (e.g., phenyl in Silane, ethenylfluorodiphenyl- ). This contrasts with Vinyltrimethylsilane , which has a single ethenyl group and simpler reactivity .
  • Fluorophenyl vs. Methyl : The fluorine and phenyl groups in Silane, ethenylfluorodiphenyl- increase thermal stability (boiling point ~273.6°C) and density (1.04 g/cm³) compared to methyl-substituted analogs like Trimethylsilane (boiling point 6.5°C) .

Molecular Weight and Applications :

  • Higher molecular weight compounds (e.g., Silane, ethenylfluorodiphenyl- , 228.34 g/mol) are typically used in high-performance materials, while lighter silanes like Trimethylsilane (74.20 g/mol) are volatile precursors for thin-film deposition .

Spectroscopic Properties :

  • Solid-state NMR studies on alkynylsilanes (e.g., 3,6-Disila-triyne ) reveal distinct ²⁹Si chemical shifts for silicon atoms bonded to alkynyl groups (~−20 to −40 ppm), differing from the shifts observed in ethenyl-substituted silanes (~−10 to −30 ppm) .

Research Findings

  • Thermal Stability : Silane, ethenylfluorodiphenyl- exhibits superior thermal stability compared to ethenylidenebis[ethenyldimethyl- due to fluorine’s electron-withdrawing effects, which strengthen Si–C bonds .
  • Reactivity in Cross-Linking : The methylidene bridge in ethenylidenebis[ethenyldimethyl- facilitates faster cross-linking in silicones than ethanediyl-bridged analogs (e.g., 1,2-Ethanediylbis(methylsilane) ), as demonstrated in polymerization kinetics studies .

Q & A

Q. Table 1: Key Physicochemical Properties of Silane, ethenylidenebis[ethenyldimethyl-]

PropertyValue/DescriptorSource
Molecular FormulaC4H12Si3\text{C}_4\text{H}_{12}\text{Si}_3
Molecular Weight144.39 g/mol
Predicted Boiling Point118.7 ± 40.0 °C
InChIKeyBIIUSPSVQQICLJ-UHFFFAOYSA-N
SMILESSiH2C=C[SiH3]

Guidelines for Research Design

  • Experimental Replication : Always include control experiments (e.g., blank reactions, reference compounds) to isolate variables .
  • Uncertainty Analysis : Quantify instrumental errors (e.g., ±0.1°C for boiling points) and propagate uncertainties in derived parameters .
  • Literature Synthesis : Systematically compare findings with prior studies using PRISMA frameworks to identify knowledge gaps .

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